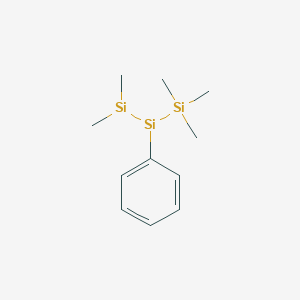![molecular formula C17H21N3O2 B14224314 5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid CAS No. 776319-44-9](/img/structure/B14224314.png)
5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid is a complex organic compound characterized by the presence of pyridine rings and an amino group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid typically involves the reaction of pyridine-2-carbaldehyde with a suitable amine to form the bis(pyridin-2-ylmethyl)amine intermediate. This intermediate is then reacted with a pentanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and pyridine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through its pyridine and amino groups, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{Bis[(pyridin-2-yl)methyl]amino}methylquinolin-8-ol: Similar structure but with a quinoline ring.
5-{Bis[(pyridin-2-yl)methyl]amino}methylbenzene: Similar structure but with a benzene ring.
Uniqueness
5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid is unique due to its pentanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
776319-44-9 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
5-[bis(pyridin-2-ylmethyl)amino]pentanoic acid |
InChI |
InChI=1S/C17H21N3O2/c21-17(22)9-3-6-12-20(13-15-7-1-4-10-18-15)14-16-8-2-5-11-19-16/h1-2,4-5,7-8,10-11H,3,6,9,12-14H2,(H,21,22) |
Clé InChI |
KYXQFCZGITYKAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN(CCCCC(=O)O)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
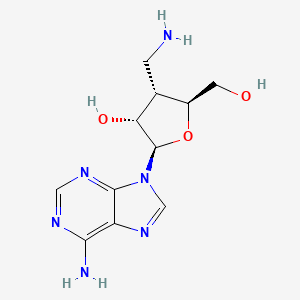
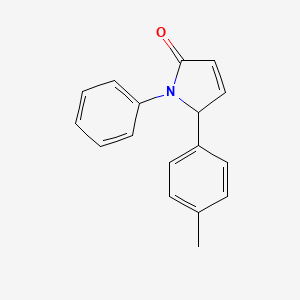


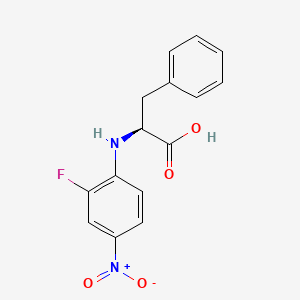
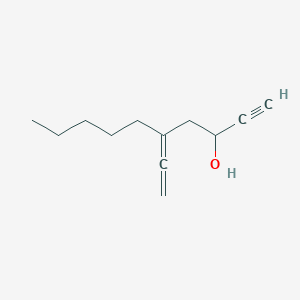
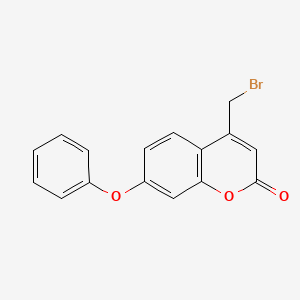

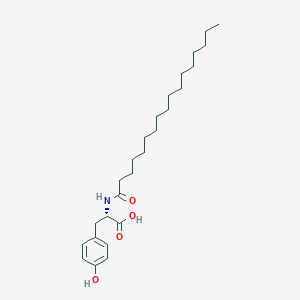
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)

